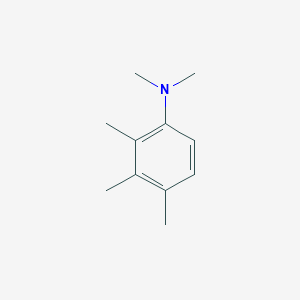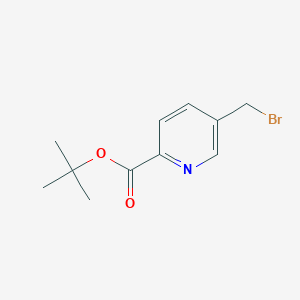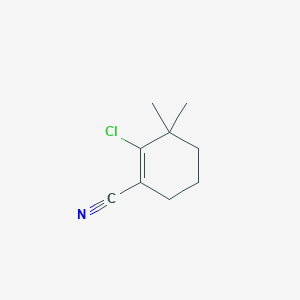
2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol . It is characterized by a cyclohexene ring substituted with a chlorine atom and a nitrile group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile typically involves the chlorination of 3,3-dimethylcyclohex-1-ene-1-carbonitrile. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .
Industrial Production Methods: In an industrial setting, the compound can be produced in bulk through continuous flow processes, ensuring high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the exothermic nature of the chlorination reaction .
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed:
Substitution: Amines, alcohols, and other substituted cyclohexene derivatives.
Reduction: Amines.
Oxidation: Carboxylic acids and other oxidized products.
Applications De Recherche Scientifique
2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and nitrile group are key functional groups that participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde: Similar in structure but contains a hydroxymethylene group instead of a nitrile group.
3,3-Dimethylcyclohex-1-ene-1-carbonitrile: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
Uniqueness: 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H12ClN |
|---|---|
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
2-chloro-3,3-dimethylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C9H12ClN/c1-9(2)5-3-4-7(6-11)8(9)10/h3-5H2,1-2H3 |
Clé InChI |
IDHCVZHGCWGQQL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(=C1Cl)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


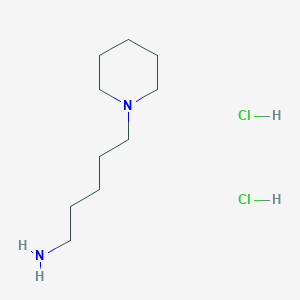
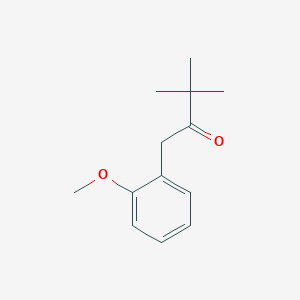

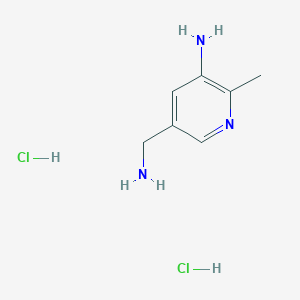
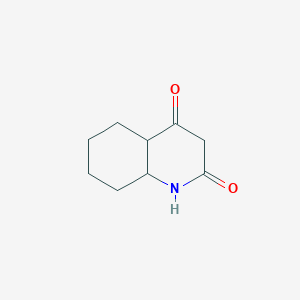
![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
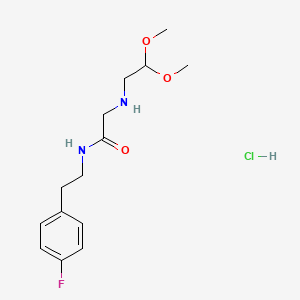

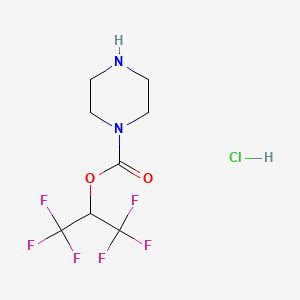
![Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13025540.png)
![tert-Butyl 7-(methylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13025547.png)
